molecular formula C21H17FN6O2S B2855963 2-[6-(4-fluorophenyl)-2-oxo-10-thia-1,5,6,8-tetraazatricyclo[7.3.0.0^{3,7}]dodeca-3(7),4,8-trien-12-yl]-N-(3-methylpyridin-2-yl)acetamide CAS No. 946256-02-6

2-[6-(4-fluorophenyl)-2-oxo-10-thia-1,5,6,8-tetraazatricyclo[7.3.0.0^{3,7}]dodeca-3(7),4,8-trien-12-yl]-N-(3-methylpyridin-2-yl)acetamide

Cat. No.: B2855963
CAS No.: 946256-02-6
M. Wt: 436.47
InChI Key: JBTMSLYGSLAIRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a tricyclic heterocyclic molecule featuring a 10-thia-1,5,6,8-tetraazatricyclo[7.3.0.0³⁷]dodeca-3(7),4,8-triene core. Key structural attributes include:

  • A 2-oxoacetamide side chain at position 12, with a 3-methylpyridin-2-yl substituent. The pyridine moiety introduces aromaticity and hydrogen-bonding capacity, which may enhance target binding .
  • A sulfur atom integrated into the tricyclic framework, which could influence metabolic stability and redox properties.

Properties

IUPAC Name

2-[6-(4-fluorophenyl)-2-oxo-10-thia-1,5,6,8-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-trien-12-yl]-N-(3-methylpyridin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17FN6O2S/c1-12-3-2-8-23-18(12)25-17(29)9-15-11-31-21-26-19-16(20(30)27(15)21)10-24-28(19)14-6-4-13(22)5-7-14/h2-8,10,15H,9,11H2,1H3,(H,23,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBTMSLYGSLAIRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)NC(=O)CC2CSC3=NC4=C(C=NN4C5=CC=C(C=C5)F)C(=O)N23
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17FN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-[6-(4-fluorophenyl)-2-oxo-10-thia-1,5,6,8-tetraazatricyclo[7.3.0.0^{3,7}]dodeca-3(7),4,8-trien-12-yl]-N-(3-methylpyridin-2-yl)acetamide involves multiple steps, including the formation of the thia-tetrazatricyclo core and the subsequent attachment of the fluorophenyl and pyridinylacetamide groups. The synthetic route typically involves the use of specific reagents and catalysts under controlled reaction conditions to achieve the desired product. Industrial production methods may involve optimization of reaction parameters to enhance yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents and conditions used in these reactions include organic solvents, acids, bases, and specific catalysts. The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used.

Scientific Research Applications

2-[6-(4-fluorophenyl)-2-oxo-10-thia-1,5,6,8-tetraazatricyclo[7.3.0.0^{3,7}]dodeca-3(7),4,8-trien-12-yl]-N-(3-methylpyridin-2-yl)acetamide has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as its ability to modulate specific biological targets.

    Industry: It may be used in the development of new materials or as a component in specialized industrial processes.

Mechanism of Action

The mechanism by which 2-[6-(4-fluorophenyl)-2-oxo-10-thia-1,5,6,8-tetraazatricyclo[7.3.0.0^{3,7}]dodeca-3(7),4,8-trien-12-yl]-N-(3-methylpyridin-2-yl)acetamide exerts its effects involves interactions with specific molecular targets and pathways. The fluorophenyl group may interact with hydrophobic pockets in proteins, while the thia-tetrazatricyclo core could form specific interactions with metal ions or other cofactors. The pyridinylacetamide moiety may participate in hydrogen bonding or other non-covalent interactions with biological molecules.

Comparison with Similar Compounds

Table 1: Structural Comparison of Analogous Compounds

Compound Name / Source Aryl Substituent Acetamide Side Chain Key Features
Target Compound 4-Fluorophenyl N-(3-methylpyridin-2-yl) Fluorine enhances electronegativity; pyridine improves solubility and π-π stacking .
6-(4-Fluorophenyl)-12-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-... () 4-Fluorophenyl Pyrrolidin-1-yl Aliphatic amine increases basicity; potential for improved solubility but reduced aromatic interactions .
2-[6-(3-Chlorophenyl)-2-oxo-...-N-[2-(dimethylamino)ethyl]acetamide () 3-Chlorophenyl Dimethylaminoethyl Chlorine’s lipophilicity may enhance membrane permeability; dimethylaminoethyl introduces a cationic center at physiological pH .
2-{2-oxo-6-phenyl-...-N-[3-(propan-2-yloxy)propyl]acetamide () Phenyl 3-(Isopropoxy)propyl Ether linkage increases hydrophilicity; lack of halogen reduces electronic effects .
12-[2-(4-Methylpiperazin-1-yl)-2-oxoethyl]-6-phenyl-... () Phenyl 4-Methylpiperazin-1-yl Piperazine enhances solubility via protonation; bulkier group may affect binding kinetics .

Hypothesized Property Differences

Aryl Substitutions

  • 3-Chlorophenyl () : Chlorine’s larger size and lipophilicity may enhance tissue penetration but reduce metabolic stability compared to fluorine .
  • Unsubstituted Phenyl () : Lacks halogen-induced electronic effects, possibly reducing target affinity but improving synthetic accessibility .

Acetamide Side Chains

  • 3-Methylpyridin-2-yl (Target) : Combines aromaticity with a hydrogen-bond acceptor (pyridine N), favoring interactions with polar residues in binding pockets .
  • Pyrrolidin-1-yl () : Aliphatic amine increases solubility but may reduce target specificity due to conformational flexibility .
  • 4-Methylpiperazin-1-yl () : Tertiary amine offers protonation-dependent solubility; bulkiness may limit access to sterically restricted targets .

Q & A

Q. What are the critical steps and optimization strategies for synthesizing this compound?

The synthesis involves cyclization reactions facilitated by acetic anhydride and catalysts like palladium complexes. Key parameters include temperature control (80–120°C), solvent selection (e.g., DMF for polar intermediates), and reaction time (12–24 hours). Purification via HPLC with a C18 column and acetonitrile/water gradients (70:30 to 95:5) is recommended to achieve >95% purity .

Q. How can the compound’s structural integrity be confirmed post-synthesis?

Use a combination of high-resolution mass spectrometry (HRMS) for molecular weight validation (±1 ppm error) and ¹H/¹³C NMR spectroscopy in DMSO-d₆ to confirm substituent positions. For crystallographic verification, single-crystal X-ray diffraction (as in analogous tricyclic compounds) resolves bond angles and torsion strains .

Q. What preliminary assays are suitable for evaluating biological activity?

Screen against kinase or protease targets using fluorescence polarization assays (IC₅₀ determination) and molecular docking (AutoDock Vina, ΔG ≤ −8 kcal/mol). Include positive controls (e.g., staurosporine for kinases) and validate results with dose-response curves (n ≥ 3 replicates) .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in experimental binding affinity data?

Apply hybrid quantum mechanics/molecular mechanics (QM/MM) to refine docking poses. For example, discrepancies in IC₅₀ values (e.g., 10 nM vs. 1 µM) may arise from solvation effects or tautomerism. Use free-energy perturbation (FEP) simulations to assess ligand-protein binding under explicit solvent conditions .

Q. What strategies mitigate degradation during stability studies under physiological conditions?

Conduct accelerated stability testing (40°C/75% RH) with UPLC-MS monitoring. Degradation products (e.g., hydrolyzed thia-triazole rings) suggest the need for pH-controlled formulations (pH 6–7) or prodrug modifications. Kinetic modeling (Arrhenius equation) predicts shelf-life .

Q. How can structure-activity relationship (SAR) studies be optimized for this scaffold?

Synthesize derivatives with systematic substitutions (e.g., replacing 4-fluorophenyl with 3-chlorophenyl or pyridinyl groups). Use multivariate analysis (PLS regression) to correlate electronic (Hammett σ) and steric (Taft Eₛ) parameters with bioactivity. Validate with 3D-QSAR (CoMFA, R² > 0.8) .

Q. What experimental designs address low solubility in aqueous buffers?

Employ co-solvency (5–10% DMSO/PEG 400) or nanoformulation (liposomes, 100–200 nm size via dynamic light scattering). Solubility parameters (Hansen solubility sphere) guide excipient selection. Measure equilibrium solubility (shake-flask method) and dissolution rates .

Methodological Guidance for Data Analysis

Interpreting conflicting cytotoxicity results across cell lines:
Normalize data to cell viability controls (MTT assay, 48-hour exposure) and assess off-target effects via transcriptomics (RNA-seq). Use hierarchical clustering (Euclidean distance) to identify outlier cell lines (e.g., hepatic vs. epithelial origins) .

Designing a robust protocol for metabolic stability assays:
Incubate with human liver microsomes (0.5 mg/mL) and NADPH (1 mM). Quantify parent compound depletion via LC-MS/MS (MRM mode, LOQ ≤ 1 ng/mL). Calculate intrinsic clearance (Clᵢₙₜ) using the substrate depletion method (t₁/₂ < 30 min suggests high metabolism) .

Resolving spectral overlap in NMR assignments:
Apply 2D techniques (HSQC, HMBC) to distinguish crowded regions (e.g., aromatic protons at δ 7.2–8.1 ppm). For ambiguous peaks, use deuterium exchange (D₂O shake) or variable-temperature NMR (−20°C to 60°C) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.